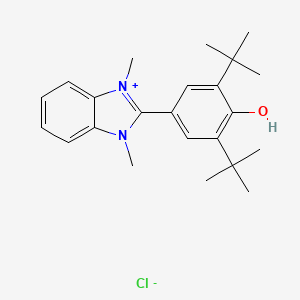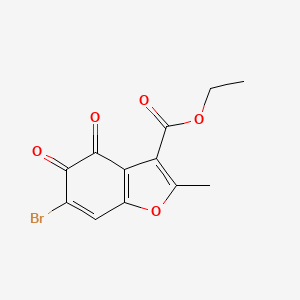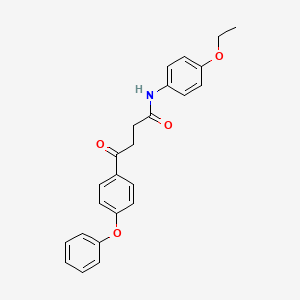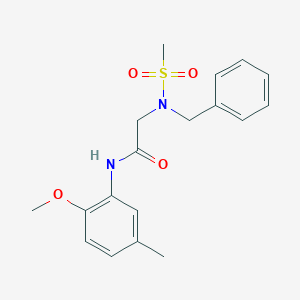![molecular formula C19H17NOS B5107734 2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone](/img/structure/B5107734.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by the name of DMQD-Ph and has been found to possess several interesting properties that make it a valuable tool for researchers in various fields.
Applications De Recherche Scientifique
DMQD-Ph has been found to have several applications in scientific research. One of the most significant applications is in the field of fluorescence microscopy. The compound has a high quantum yield and is highly fluorescent, making it an excellent tool for imaging biological samples. DMQD-Ph has been used to label mitochondria, lysosomes, and other organelles in living cells, allowing researchers to study their dynamics and interactions.
DMQD-Ph has also been used as a probe for detecting reactive oxygen species (ROS) in cells. ROS are important signaling molecules that play a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMQD-Ph can detect ROS by undergoing a reaction with them, leading to a change in its fluorescence properties.
Mécanisme D'action
The mechanism of action of DMQD-Ph is not fully understood, but it is believed to involve the formation of a charge transfer complex between the compound and the target molecule. This leads to a change in the fluorescence properties of DMQD-Ph, allowing it to act as a probe for detecting various molecules and cellular processes.
Biochemical and Physiological Effects:
DMQD-Ph has been found to be non-toxic and does not have any significant biochemical or physiological effects on cells. It is rapidly taken up by cells and can be imaged using fluorescence microscopy within minutes of application.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMQD-Ph is its high fluorescence intensity and quantum yield, which makes it an excellent tool for imaging biological samples. It is also non-toxic, making it suitable for use in live-cell imaging experiments. However, DMQD-Ph has some limitations, including its relatively low water solubility, which can make it difficult to use in aqueous environments. It also has a tendency to aggregate, which can lead to non-specific binding and false-positive results.
Orientations Futures
There are several future directions for research on DMQD-Ph. One area of interest is in the development of new derivatives of the compound with improved water solubility and specificity for certain target molecules. Another area of research is in the application of DMQD-Ph for in vivo imaging, which could have significant implications for the study of disease processes in living organisms. Finally, there is potential for DMQD-Ph to be used as a therapeutic agent, although more research is needed to understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of DMQD-Ph involves the reaction of 4,8-dimethyl-2-quinoline thiol with 1-bromo-2-phenylethane in the presence of a base. The product obtained is then purified using column chromatography. The yield of the synthesis is typically around 50-60%, and the purity of the final product can be confirmed using NMR spectroscopy.
Propriétés
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-13-7-6-10-16-14(2)11-18(20-19(13)16)22-12-17(21)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSCQKGKTXGDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5107652.png)
![4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107660.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)
![2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)


![N-(4-ethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5107697.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5107703.png)
![6-amino-4-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107707.png)
![4,4'-[(3,5-dichloro-2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5107709.png)
![3-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5107728.png)

![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5107751.png)
